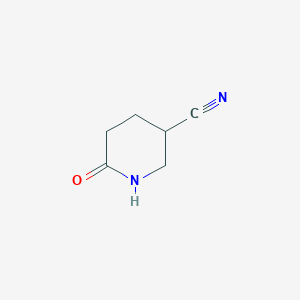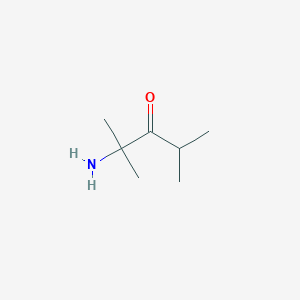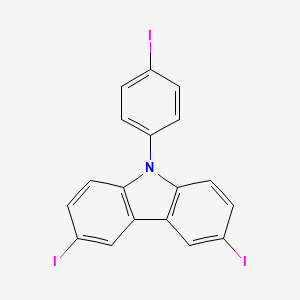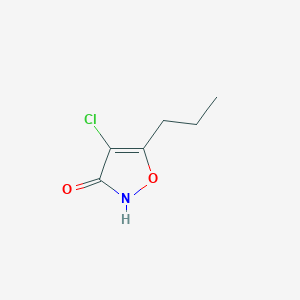![molecular formula C12H17N3S B13960979 N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)
N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide is a chemical compound with the molecular formula C₁₂H₁₇N₃S and a molecular weight of 235.35 g/mol . It is also known by its alternate name, N-Ethyl-N’-(1-phenyliminopropyl)thiourea . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide involves several steps. The reaction conditions typically involve controlled temperatures and the use of solvents such as chloroform, dichloromethane, or ethyl acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Análisis De Reacciones Químicas
N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino or phenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide can be compared to other thiourea derivatives, such as:
N-Phenylthiourea: Similar in structure but lacks the ethylamino and propanimidamide groups.
N,N’-Diethylthiourea: Contains two ethyl groups but lacks the phenyl and propanimidamide groups.
Ethaboxam: A fungicide that uses N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide as an intermediate.
The uniqueness of N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C12H17N3S |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
1-(1-anilinopropylidene)-3-ethylthiourea |
InChI |
InChI=1S/C12H17N3S/c1-3-11(15-12(16)13-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,15,16) |
Clave InChI |
QNKNUKRLRCAWMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NC(=S)NCC)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)




![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)


